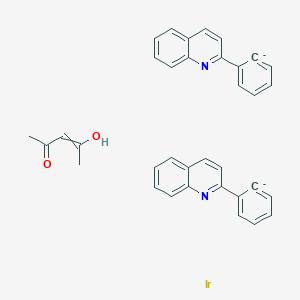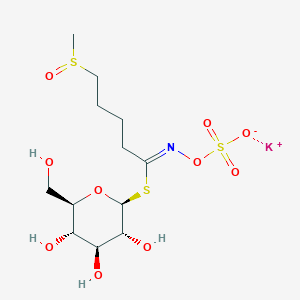
Glucoraphanin potassium salt, HPLC Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucoraphanin (potassium salt) is a natural glycosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other related plants . This compound is known for its health-promoting properties, particularly its role as a precursor to sulforaphane, a potent antioxidant and anti-carcinogenic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoraphanin is synthesized from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in glucoraphanin is chiral and has an R absolute configuration, set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of glucoraphanin involves the extraction from cruciferous vegetables, particularly broccoli. Enhanced-glucoraphanin broccoli cultivars have been developed to contain higher levels of this compound .
Chemical Reactions Analysis
Types of Reactions: Glucoraphanin undergoes hydrolysis by the enzyme myrosinase to produce sulforaphane . This reaction is crucial as sulforaphane is the active form that exerts various biological effects.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and myrosinase enzyme under mild conditions .
Major Products: The primary product of glucoraphanin hydrolysis is sulforaphane, which has been extensively studied for its health benefits .
Scientific Research Applications
Glucoraphanin has a wide range of applications in scientific research, including:
Mechanism of Action
Glucoraphanin exerts its effects primarily through its conversion to sulforaphane by the enzyme myrosinase . Sulforaphane activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which induces the expression of phase II detoxification enzymes . These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative stress .
Comparison with Similar Compounds
Glucobrassicin: Another glucosinolate found in cruciferous vegetables, which is converted to indole-3-carbinol.
Uniqueness: Glucoraphanin is unique due to its high abundance in broccoli and its conversion to sulforaphane, which has potent antioxidant and anti-carcinogenic properties . This sets it apart from other glucosinolates that may not have the same level of health benefits or abundance in common vegetables .
Properties
IUPAC Name |
potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJHNVPISVILLA-QYSFFVHJSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22KNO10S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
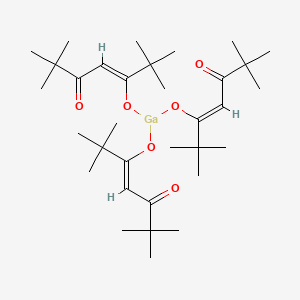
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B6338450.png)
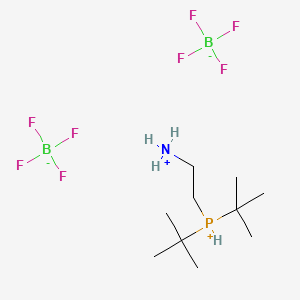
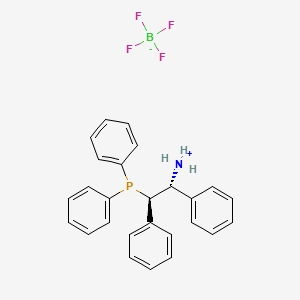
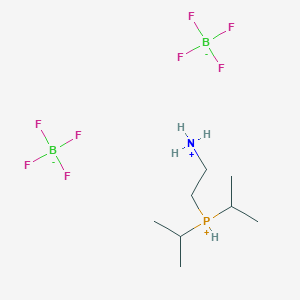
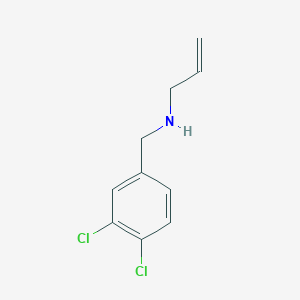
amine](/img/structure/B6338478.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
![fluorophenyl)methyl]amine](/img/structure/B6338504.png)
